N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide
Overview
Description
“N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C14H15N3OS . It has a molecular weight of 273.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide” are not fully detailed in the search results. The compound has a molecular weight of 273.35 . Other properties such as boiling point and solubility are not provided .Scientific Research Applications
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, including N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide, are important heterocyclic compounds formed by the fusion of benzene and pyrazine rings. These compounds have a wide range of biomedical applications, such as antimicrobial activities and treatments for chronic and metabolic diseases. Modifications to the quinoxaline structure can yield derivatives with extensive potential in medicine and industry (Pereira et al., 2015).
Hydrazine Derivatives and Cancer Research
Hydrazine derivatives, which include N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide, have been evaluated for their carcinogenic action in humans, following exposure through occupational settings or drug therapy. Despite the potential risks, some derivatives have shown anticancer activities in preclinical models, offering a controversial yet insightful perspective into cancer treatment strategies (Tóth, 1994).
Antineoplastic Actions of Hydrazine-Containing Compounds
Further research into hydrazine-containing compounds, such as N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide, reveals a complex picture of their antineoplastic activities. While these compounds have demonstrated actions against cancer in animal models, their applicability in humans is limited by the significant carcinogenic risk they pose, suggesting a cautious approach to their therapeutic use (Tóth, 1996).
Naphthalimides in Medicinal Applications
Naphthalimide compounds, closely related to N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide in their structural framework, exhibit promising therapeutic potential. These compounds interact with biological molecules via noncovalent bonds, showing extensive applicability in anticancer treatments, antibacterial and antifungal therapies, as well as diagnostic agents and cell imaging technologies. The development of naphthalimide-based medicinal chemistry highlights the expanding applications of these derivatives in addressing various diseases (Gong et al., 2016).
Arylamine N-acetyltransferase in Pharmacogenomic-Guided Therapy
The metabolism of aromatic amine and hydrazine drugs, including N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide, involves arylamine N-acetyltransferase 2 (NAT2). Understanding the polymorphisms in NAT2 acetylation can guide the therapeutic use of these compounds, improving health outcomes and offering insights into personalized medicine approaches for the prevention and treatment of diseases (Hein & Millner, 2020).
properties
IUPAC Name |
1-methyl-3-[(2-naphthalen-1-ylacetyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-15-14(19)17-16-13(18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNNXSROBGGVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172907 | |
Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51291-27-1 | |
Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51291-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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